

Physicochemical Properties of 1,2-Dibromooctan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromooctan-3-OL

Cat. No.: B15415811

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for **1,2-dibromooctan-3-ol** is not readily available in public databases. The information presented in this guide is based on predicted data and established principles of organic chemistry. All quantitative data should be treated as estimations.

Introduction

1,2-Dibromooctan-3-ol is a halogenated alcohol. Halogenated organic compounds are of significant interest in medicinal chemistry and material science due to their unique chemical properties and potential biological activities. The presence of two bromine atoms and a hydroxyl group on an eight-carbon chain suggests that **1,2-dibromooctan-3-ol** may exhibit interesting lipophilic and reactive characteristics. This document provides a summary of the predicted physicochemical properties of **1,2-dibromooctan-3-ol**, a detailed hypothetical protocol for its synthesis, and a comparative analysis with structurally related compounds.

Predicted Physicochemical Properties

Due to the absence of experimental data, the physicochemical properties of **1,2-dibromooctan-3-ol** have been estimated using computational models. These predictions provide a foundational understanding of the compound's likely behavior.

Property	Predicted Value	Notes
Molecular Formula	C ₈ H ₁₆ Br ₂ O	-
Molecular Weight	288.02 g/mol	-
Boiling Point	Not available	Expected to be significantly higher than 1,2-dibromooctane due to hydrogen bonding from the hydroxyl group.
Melting Point	Not available	Likely a low-melting solid or a viscous liquid at room temperature.
Density	~1.5 g/cm ³	Estimated based on the density of similar brominated hydrocarbons.
Water Solubility	Low	The long carbon chain and heavy bromine atoms likely decrease water solubility, though the hydroxyl group will contribute some polarity.
logP (Octanol-Water Partition Coefficient)	~3.5 - 4.5	Indicative of high lipophilicity.
pKa	~16-18	Estimated for the alcoholic proton, similar to other secondary alcohols.

Comparative Physicochemical Data of Structurally Similar Compounds

To provide context for the predicted properties of **1,2-dibromooctan-3-ol**, the following table summarizes the available data for its precursor, oct-1-en-3-ol, and a structural analog, 1,2-dibromooctane.

Property	Oct-1-en-3-ol	1,2-Dibromooctane
Molecular Formula	C ₈ H ₁₆ O	C ₈ H ₁₆ Br ₂
Molecular Weight	128.21 g/mol	272.02 g/mol
Boiling Point	175-177 °C	241 °C
Density	0.837 g/cm ³	1.452 g/cm ³
Water Solubility	Low	Insoluble
logP	2.6	4.12

Experimental Protocols

The synthesis of **1,2-dibromooctan-3-ol** can be hypothetically achieved through the bromination of its unsaturated precursor, oct-1-en-3-ol. The following protocol is a representative procedure based on established methods for the synthesis of vicinal bromohydrins from alkenes.

Synthesis of 1,2-Dibromooctan-3-ol from Oct-1-en-3-ol

Objective: To synthesize **1,2-dibromooctan-3-ol** via the electrophilic addition of bromine to oct-1-en-3-ol.

Materials:

- Oct-1-en-3-ol
- Bromine (Br₂)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve oct-1-en-3-ol in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
- **Bromine Addition:** Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of oct-1-en-3-ol. The addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint, persistent bromine color is observed.
- **Quenching:** Once the reaction is complete (as indicated by TLC or the persistent bromine color), quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Stir until the reddish-brown color disappears completely.
- **Workup:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **1,2-dibromooctan-3-ol**.
- **Purification:** The crude product may be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

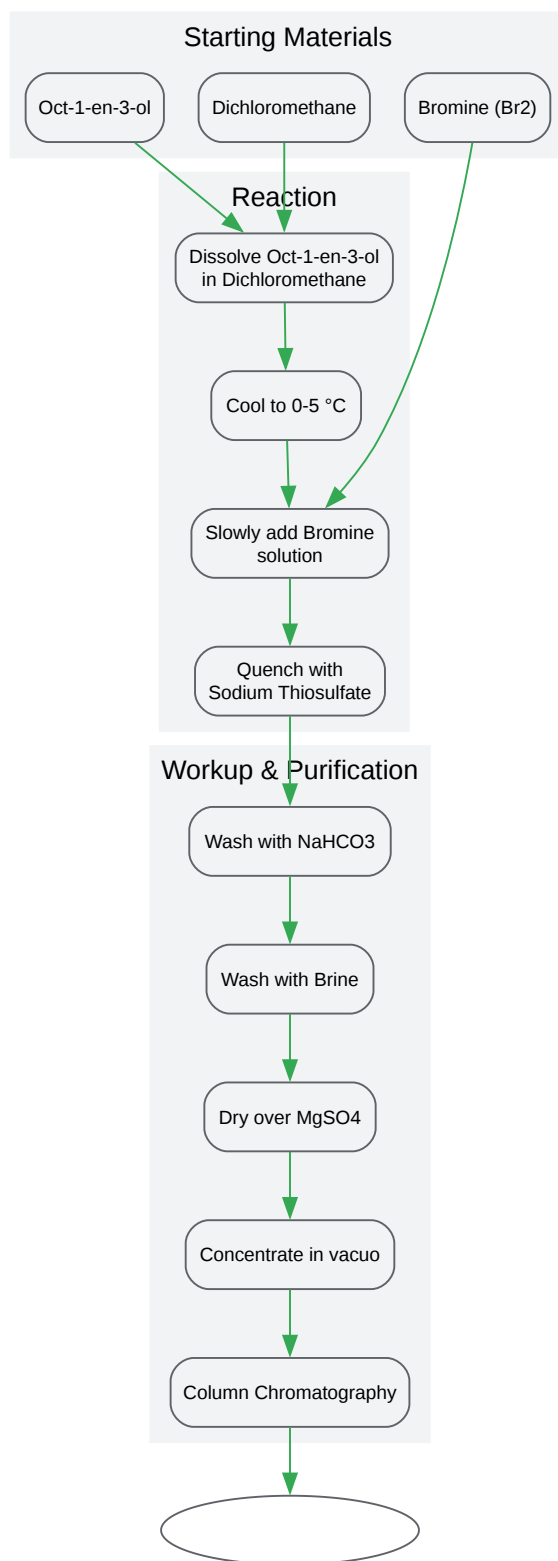
Safety Precautions:

- Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).
- Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

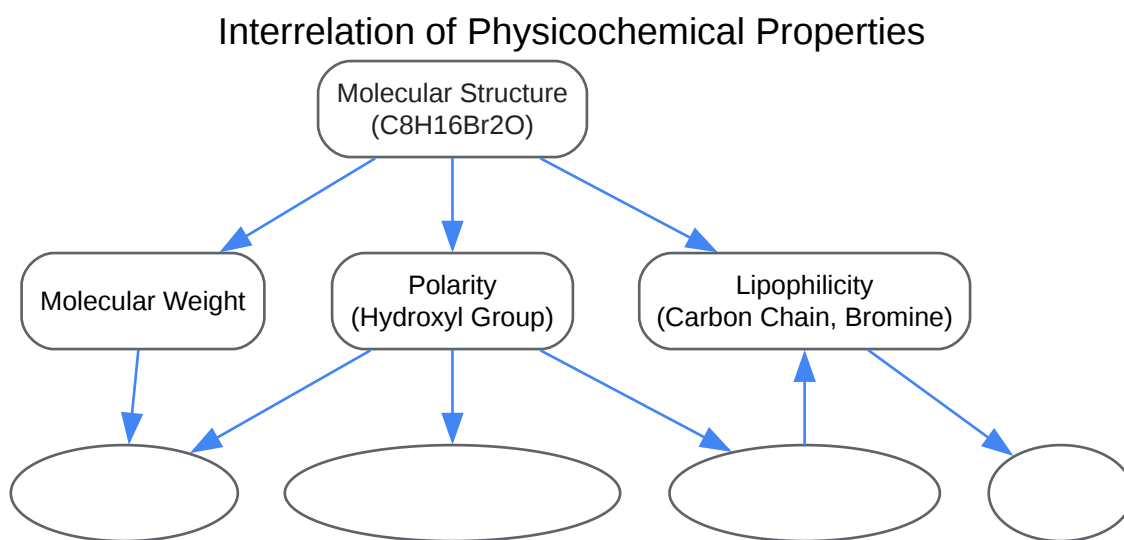
Visualizations

Synthesis Workflow

Synthesis of 1,2-Dibromooctan-3-ol

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1,2-dibromooctan-3-ol**.

Logical Relationship of Physicochemical Properties



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Caption: Key factors influencing the properties of **1,2-dibromooctan-3-ol**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com